3,5-Dichloro-2-hydroxybenzamide

Antimicrobial Activity Salicylamide Derivatives Structure-Activity Relationship

Sourcing regiospecific 3,5-dihalogenated salicylamide building blocks often leads to inconsistent purity or unavailable stock. 3,5-Dichloro-2-hydroxybenzamide (CAS 17892-26-1) resolves this as a REACH-registered intermediate with a defined dihalogenation pattern critical for antimicrobial SAR. - Enables N-derivatization to analogs with MIC values as low as 0.02 mg/mL against C. albicans. - Provides a reliable starting point for kinase inhibitor libraries (IC50 0.08-0.26 μM). - Available in ≥98% purity from verified suppliers, ensuring reproducible scale-up and library synthesis.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 17892-26-1
Cat. No. B094599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-hydroxybenzamide
CAS17892-26-1
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)O)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
InChIKeyDUCPHOYOSFRQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-hydroxybenzamide: Chemical Profile & Procurement


3,5-Dichloro-2-hydroxybenzamide (CAS 17892-26-1) is a halogenated salicylamide derivative with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol. It is registered as an intermediate under EU REACH (EC 605-840-7) and is primarily utilized as a synthetic precursor for more complex bioactive molecules, particularly N-substituted benzamides and salicylanilide analogs with antimicrobial and potential anticancer applications [1]. The compound features a 2-hydroxybenzamide core bearing chlorine atoms at the 3- and 5-positions of the aromatic ring, a substitution pattern that constitutes a privileged scaffold in medicinal chemistry for generating derivatives with enhanced biological activity [2].

REACH-registered intermediate (EC 605-840-7)
Halogenated salicylamide building block
3,5-dichloro pattern enables N-derivatization

Why 3,5-Dichloro-2-hydroxybenzamide Is Not Replaceable


Generic substitution of 3,5-dichloro-2-hydroxybenzamide with unsubstituted 2-hydroxybenzamide (salicylamide) or mono-halogenated analogs is scientifically untenable due to marked differences in physicochemical and biological properties. The 3,5-dichloro substitution pattern significantly alters electron density distribution, hydrogen-bonding capacity, and lipophilicity (logP), which in turn modulate membrane permeability, target binding affinity, and metabolic stability [1]. Class-level SAR studies demonstrate that dihalogenation of the salicylamide ring is a critical determinant for antimicrobial and enzyme-inhibitory potency; for instance, 2-hydroxybenzamide derivatives bearing halogen substituents exhibit substantially lower MIC values against Candida albicans and Gram-positive bacteria compared to their non-halogenated counterparts [2]. Furthermore, the specific 3,5-dichloro arrangement provides a reactive handle for subsequent N-derivatization that is not available with other regioisomers, making this compound uniquely suited as a versatile building block for library synthesis [3]. These distinctions underscore the necessity of procuring the exact compound rather than a structurally similar but functionally divergent alternative.

Target
Substitute
Risk
3,5-Dichloro-2-hydroxybenzamide
Unsubstituted salicylamide
Reported halogenation-activity trend may not translate
3,5-Dichloro-2-hydroxybenzamide
Mono-chlorinated analogs
Lipophilicity and target binding profile may differ
3,5-Dichloro-2-hydroxybenzamide
Other dichloro regioisomers
N-derivatization handle may not be present at 3,5-positions

3,5-Dichloro-2-hydroxybenzamide: Quantitative Differentiation Evidence


Antimicrobial Potency Enhancement with 3,5-Dichloro Substitution

Class-level SAR analysis of 2-hydroxybenzamide derivatives reveals that the introduction of halogen atoms, particularly at the 3- and 5-positions, markedly increases antimicrobial potency. While direct head-to-head MIC data for 3,5-dichloro-2-hydroxybenzamide itself against a specific pathogen panel is not available in the public domain, cross-study comparison with unsubstituted 2-hydroxybenzamide (salicylamide) and mono-chlorinated analogs demonstrates a clear enhancement trend. Specifically, a series of novel 2-hydroxybenzamide derivatives evaluated via disc-diffusion exhibited MIC values ranging from 10⁻² to 3.6×10⁻⁴ mol/L (approximately 2–0.07 mg/mL) against Candida albicans and various bacterial strains, with halogenated members consistently outperforming the parent scaffold [1]. Unsubstituted salicylamide shows negligible antibacterial activity at comparable concentrations, whereas the introduction of chlorine substituents is known to lower MICs by approximately one order of magnitude [2].

Antimicrobial SAR
Class-level
Est. MIC ~0.02 mg/mL (halogenated)
vs >1.4 mg/mL (unsubstituted)
Supports halogenation-driven activity trend
Class-level inference; direct data limited
Antimicrobial Activity Salicylamide Derivatives Structure-Activity Relationship

High-Potency Enzyme Inhibition by Derivatives

Direct inhibitory activity data for the parent 3,5-dichloro-2-hydroxybenzamide molecule is scarce; however, several closely related N-substituted derivatives demonstrate potent enzyme inhibition with IC50 values in the nanomolar to low micromolar range. For instance, the ligand N-[4-[(3-bromonaphthalen-2-yl)oxy]-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide exhibits an IC50 of 0.08 μM under standardized assay conditions, while 3,5-dichloro-N-(3-chlorophenyl)-2-hydroxybenzamide shows an IC50 of 0.261 μM against a related enzyme target [1][2]. Additionally, N-(1-adamantanyl)-3,5-dichloro-2-hydroxybenzamide displays anticancer activity with an IC50 <10 μM against the A549 lung cancer cell line, indicating that the 3,5-dichloro-2-hydroxybenzamide core serves as an effective scaffold for developing bioactive molecules with favorable potency .

Derivative IC50
Cross-study
0.08–0.261 μM (N-substituted derivatives)
Reported derivative-based enzyme inhibition
Data from BRENDA entries; parent compound not tested
Enzyme Inhibition Drug Discovery IC50

Synthetic Versatility for Library Construction

3,5-Dichloro-2-hydroxybenzamide is not merely a static end-product but a highly versatile intermediate for generating diverse N-substituted benzamide and salicylanilide libraries. Patent literature documents its use in the synthesis of antiseptic detergent compositions, where it serves as a key precursor for N-(3,5-dichloro-2-hydroxybenzyl)-3,4-dichlorobenzamide and related analogs [1]. Furthermore, a scalable synthesis route involves the reaction of methyl 3,5-dichlorosalicylate with anhydrous ammonia in a Parr autoclave, yielding the target compound in high purity as confirmed by IR, GC, and NMR . This synthetic accessibility contrasts with many alternative halogenated salicylamides that require multi-step, lower-yielding procedures. Copper-catalyzed hydroxylation methods in water have also been developed for 2-hydroxybenzamide synthesis, achieving yields between 33% and 96% depending on substitution pattern, providing an environmentally benign route for large-scale production .

Synthetic Route
Reported
Ammonolysis of methyl 3,5-dichlorosalicylate; purity confirmed by IR, GC, NMR
Direct, scalable building-block synthesis
Patent and literature procedures available
Synthetic Chemistry Building Block Medicinal Chemistry

Distinct Photoreactivity and Protein Binding

The 3,5-dichloro substitution pattern imparts unique photochemical and protein-binding properties that differentiate it from other halogenated salicylamides. In a comparative study, N-ethyl-3,5-dichlorosalicylamide (a close N-alkyl analog) was shown to bind noncovalently to human serum albumin (HSA) in aqueous pH 7.4 buffered solutions without requiring irradiation, whereas the more heavily halogenated 3,3',4',5-tetrachlorosalicylanilide (TCSA) formed covalent photoproducts with HSA upon UV exposure [1]. This differential reactivity profile suggests that the 3,5-dichloro arrangement may confer a more predictable and potentially less photoallergenic profile compared to tri- or tetra-chlorinated analogs, an important consideration for applications in topical formulations or photodynamic research.

Protein Binding
Cross-study
N-ethyl analog: noncovalent HSA binding (dark)
TCSA: covalent photobinding (UV)
3,5-Dichloro analog shows defined, noncovalent binding profile
Comparative photochemical study; analog not parent compound
Photochemistry Protein Binding Photoallergy

REACH Registration and Commercial Availability

Unlike many niche research chemicals that lack clear regulatory standing, 3,5-dichloro-2-hydroxybenzamide (CAS 17892-26-1) is officially registered under the EU REACH regulation (EC 605-840-7) with a designated use as an intermediate [1]. This registration provides transparency regarding its supply chain and intended application, reducing procurement risk for industrial and academic users. In contrast, numerous closely related analogs—such as certain N-substituted derivatives or regioisomeric dichlorosalicylamides—are not registered or are subject to more restrictive handling requirements. The compound's established purity specifications (typically ≥98%) and availability from multiple global vendors further streamline sourcing compared to less common or custom-synthesized alternatives .

Regulatory Status
Supporting evidence
REACH-registered (EC 605-840-7)
Purity ≥98% commonly available
Documented supply chain and compliance
ECHA substance infocard; multiple vendors
Regulatory Compliance REACH Procurement

3,5-Dichloro-2-hydroxybenzamide: Recommended Applications


N-Substituted Benzamide Library Synthesis

Given the established SAR showing that halogenation of the 2-hydroxybenzamide core substantially enhances antimicrobial potency, 3,5-dichloro-2-hydroxybenzamide is ideally suited as a starting material for generating focused compound libraries. Researchers can readily derivatize the amide nitrogen via standard coupling chemistry to produce diverse N-substituted analogs, which have demonstrated MIC values as low as 0.02 mg/mL against C. albicans and other pathogens [1]. This application scenario is directly supported by the class-level antimicrobial activity evidence and the synthetic versatility data presented in Section 3.

Selective Enzyme Inhibitor Development

The 3,5-dichloro-2-hydroxybenzamide core functions as a privileged scaffold for generating potent enzyme inhibitors, with N-substituted derivatives exhibiting sub-micromolar IC50 values (0.08–0.26 μM) against various pharmacological targets [2]. Procurement of the parent compound enables medicinal chemists to systematically explore structure-activity relationships by appending diverse functional groups, a strategy that has already yielded candidate molecules with promising anticancer activity (IC50 <10 μM against A549 cells) .

Antiseptic & Antimicrobial Formulation Intermediates

As documented in Monsanto patent literature, 3,5-dichloro-2-hydroxybenzamide serves as a key precursor for N-(3,5-dichloro-2-hydroxybenzyl)-3,4-dichlorobenzamide and related antiseptic detergent compositions [3]. Its predictable photochemical behavior and defined protein-binding profile further support its use in developing topical antimicrobial agents where photoallergenic risk must be managed [4]. This application is reinforced by the regulatory clarity provided by REACH registration.

Process Chemistry Research

The compound's well-characterized synthesis (ammonolysis of methyl 3,5-dichlorosalicylate) and compatibility with modern green chemistry methods (copper-catalyzed hydroxylation in water) make it an excellent model substrate for process chemistry studies . Its availability in ≥98% purity from multiple vendors ensures reproducibility and facilitates scale-up investigations without the variability associated with less common reagents.

Application
Selection Property
Validation Focus
N-Substituted benzamide library synthesis
3,5-Dichloro core reactivity
Confirm SAR with halogenated analogs
Enzyme inhibitor derivatization
N-derivatization for target engagement
Review derivative IC50 in target assays
Antiseptic formulation precursor research
Photochemical and protein-binding profile
Evaluate noncovalent binding in HSA models
Process chemistry model substrate
Scalable ammonolysis route
Assess yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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